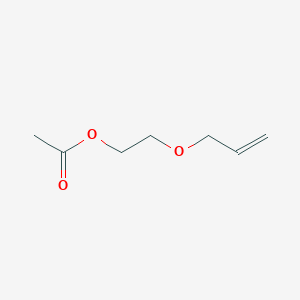

Ethanol, 2-allyloxy, acetate

Description

Properties

IUPAC Name |

2-prop-2-enoxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-9-5-6-10-7(2)8/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPPRUXHPDMSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-87-5 | |

| Record name | Polyethylene glycol allyl ether acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50937675 | |

| Record name | 2-[(Prop-2-en-1-yl)oxy]ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27252-87-5, 169767-45-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-acetyl-.omega.-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(Prop-2-en-1-yl)oxy]ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .alpha.-acetyl-.omega.-2-propenylpoly(oxy-1,2-ethanediyl); Allyloxypolyethylene Glycol Monoallyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Allyloxyethyl Acetates and Analogous Structures

Established Esterification Strategies

The creation of the acetate (B1210297) functional group in Ethanol (B145695), 2-allyloxy, acetate is achieved through esterification, a reaction that traditionally involves the condensation of a carboxylic acid with an alcohol.

Acid-Catalyzed Approaches for Ester Formation

The most common and historically significant method for esterification is the Fischer-Speier esterification, or simply Fischer esterification. This reversible, acid-catalyzed condensation reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.gov For the synthesis of Ethanol, 2-allyloxy, acetate, this would involve the reaction of 2-allyloxyethanol (B34915) with acetic acid.

The mechanism is initiated by the protonation of the carbonyl oxygen of the acetic acid by the catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of 2-allyloxyethanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and provides the final product, 2-allyloxyethyl acetate. To drive the equilibrium towards the product side, the reaction is often performed with an excess of one reactant or by removing the water formed during the reaction. researchgate.net

Alternative reagents for acetylation under acidic conditions include the use of acid chlorides or anhydrides. While these are more reactive than carboxylic acids, they generate stoichiometric amounts of acidic byproducts (HCl or acetic acid, respectively).

Enzymatic Synthesis Protocols for Ether–Esters

Biocatalysis offers a milder and more selective alternative to traditional chemical methods for ester synthesis. researchgate.net Lipases are the most commonly used enzymes for esterification and transesterification reactions due to their stability in organic solvents, broad substrate specificity, and high selectivity. researchgate.net

The enzymatic synthesis of an ether-ester like 2-allyloxyethyl acetate can be achieved by reacting 2-allyloxyethanol with an acyl donor, such as acetic acid or an acetate ester (e.g., vinyl acetate or ethyl acetate), in the presence of a lipase. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently employed as they can be easily recovered and reused, simplifying product purification. researchgate.net

The reaction mechanism typically follows a Ping-Pong Bi-Bi model. The enzyme's active site first reacts with the acyl donor to form a covalent acyl-enzyme intermediate, releasing the alcohol or acid byproduct from the donor. Subsequently, the alcohol substrate (2-allyloxyethanol) binds to the active site and reacts with the intermediate, forming the desired ester and regenerating the free enzyme. These reactions are often performed under mild conditions, which helps to minimize side reactions and preserve sensitive functional groups within the substrate molecules. researchgate.net

Development of Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of ether-esters is no exception, with research focusing on aligning with the principles of green chemistry.

Principles of Green Chemistry in Ether–Ester Synthesis

The 12 Principles of Green Chemistry, articulated by Paul Anastas and John Warner, provide a framework for designing safer and more sustainable chemical processes. epa.govorganic-chemistry.org Several of these principles are directly applicable to the synthesis of this compound.

Waste Prevention (Principle 1): Designing syntheses to minimize waste is paramount. This can be achieved by optimizing reactions to achieve high yields and selectivity. epa.gov

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, the direct addition of acetic acid to 2-allyloxyethanol has a 100% theoretical atom economy, as the only byproduct is water.

Use of Catalysis (Principle 9): Catalytic reagents are superior to stoichiometric reagents. epa.gov The use of acid or enzyme catalysts, which are effective in small amounts and can be recycled, is preferable to using stoichiometric activating agents that generate waste. acs.org

Safer Solvents and Auxiliaries (Principle 5): The use of hazardous solvents should be avoided or minimized. Research into solvent-free reactions or the use of benign solvents like water or supercritical CO₂ is a key area of green chemistry. resolvemass.ca

The application of these principles drives the innovation of new synthetic methodologies.

Solvent-Free and Catalytic Systems in Organic Synthesis

In line with green chemistry principles, significant efforts have been made to develop esterification protocols that eliminate the need for conventional organic solvents. Solvent-free, or neat, reaction conditions reduce waste, lower costs, and simplify purification procedures.

Several catalytic systems have been developed that are effective under these conditions. For example, solid-supported catalysts, such as Lewis acids like zinc chloride (ZnCl₂) supported on silica (B1680970) gel, have been shown to efficiently promote esterification reactions under solvent-free conditions, often with the aid of microwave irradiation to accelerate the process. researchgate.net Another approach involves mechanochemistry, where high-speed ball milling is used to facilitate esterification at room temperature without any solvent. nih.gov These methods are not only environmentally friendly but can also lead to faster reaction times and high product yields. researchgate.netnih.gov

The following table summarizes various catalytic systems used in esterification.

| Catalyst Type | Example | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Heating with reactants | Low cost, widely used |

| Heterogeneous Acid | Dowex H+ Resin | Heating with reactants | Reusable, easy separation nih.gov |

| Immobilized Enzyme | Novozym 435 | Mild temperature, often solvent-free | High selectivity, mild conditions, reusable researchgate.net |

| Supported Lewis Acid | SiO₂/ZnCl₂ | Solvent-free, optional microwave | Efficient, fast, clean researchgate.net |

| Mechanochemical | I₂/KH₂PO₂ | Room temp, ball milling | Solvent-free, rapid, mild nih.gov |

Precursor-Based Synthesis: Utilizing 2-Allyloxyethanol

The most direct route to synthesizing this compound is through the esterification of its immediate precursor, 2-allyloxyethanol. This ether-alcohol is a colorless liquid that serves as the structural backbone for the final product. smolecule.com

The synthesis of 2-allyloxyethanol itself can be achieved through several methods. A common industrial approach is the reaction of allyl alcohol with ethylene (B1197577) oxide. chemicalbook.com This reaction is typically catalyzed by an acid or a solid catalyst like Zeocar-2, a rare-earth-modified zeolite, at temperatures between 90-125 °C. smolecule.comgoogle.com This method is favored for its efficiency and the high purity of the resulting product. smolecule.com

Once 2-allyloxyethanol is obtained, its hydroxyl group can be readily acetylated using the methodologies described previously. The reaction with acetic acid or its derivatives (acetic anhydride (B1165640) or acetyl chloride) yields this compound. The choice of method depends on the desired scale, purity requirements, and sustainability considerations, with enzymatic and solvent-free catalytic approaches representing the most modern and green alternatives.

The following table outlines the synthesis of the precursor and its conversion to the final product.

| Reaction Stage | Reactants | Typical Catalyst/Conditions | Product |

|---|---|---|---|

| Precursor Synthesis | Allyl alcohol + Ethylene oxide | Zeocar-2 catalyst, 90-125 °C | 2-Allyloxyethanol google.com |

| Final Product Synthesis (Fischer) | 2-Allyloxyethanol + Acetic acid | H₂SO₄ (catalyst), heat | This compound |

| Final Product Synthesis (Enzymatic) | 2-Allyloxyethanol + Vinyl acetate | Immobilized Lipase (e.g., Novozym 435) | This compound |

Etherification and Subsequent Acetylation Steps

The primary route to "Ethanol, 2-allyloxy-, acetate" involves a two-step synthesis. The first step is the formation of the intermediate, 2-allyloxyethanol, through an etherification reaction. This is followed by the acetylation of the hydroxyl group of 2-allyloxyethanol to yield the final product.

The etherification is typically achieved via the Williamson ether synthesis. byjus.comwikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the synthesis of 2-allyloxyethanol, ethylene glycol is reacted with an allyl halide, such as allyl bromide, in the presence of a strong base like sodium hydroxide (B78521) (caustic soda). google.comchemistrytalk.org The base deprotonates one of the hydroxyl groups of ethylene glycol to form an alkoxide, which then acts as a nucleophile and attacks the allyl halide in an SN2 reaction, displacing the halide and forming the ether bond. wikipedia.orgmasterorganicchemistry.com

A known method for the preparation of 2-allyloxyethanol involves reacting ethylene glycol with freshly distilled allyl bromide in the presence of caustic soda. google.com The reaction is typically carried out at an elevated temperature, for instance, between 78-80 °C, for several hours. google.com Following the reaction, the mixture is cooled and washed with water to remove any remaining bromide ions and then dried, for example, with sodium sulfate. google.com

The subsequent acetylation of the resulting 2-allyloxyethanol can be achieved through various methods, including reaction with acetyl chloride or acetic anhydride. An industrially relevant and efficient alternative is transesterification. google.comorganic-chemistry.org This process involves reacting the alcohol (2-allyloxyethanol) with an acetate ester, such as ethyl acetate or methyl acetate, in the presence of a catalyst. google.comscielo.br The reaction exchanges the alkoxy group of the ester with the 2-allyloxyethanol, yielding "Ethanol, 2-allyloxy-, acetate" and a low-boiling alcohol byproduct (ethanol or methanol). google.com The reaction can be driven to completion by continuously removing the low-boiling alcohol byproduct through distillation. google.com

Catalysts for transesterification can be either acidic or basic. masterorganicchemistry.com Metal alkoxides, such as those of Group I, II, or III metals, are effective catalysts for this transformation. google.com The reaction is typically heated to reflux to facilitate the distillation of the alcohol byproduct. google.com

Reaction Optimization for Yield and Selectivity

Optimizing the synthesis of "Ethanol, 2-allyloxy-, acetate" requires careful consideration of the reaction conditions for both the etherification and acetylation steps to maximize yield and selectivity.

For the Williamson ether synthesis of 2-allyloxyethanol, several factors are crucial. The choice of base, solvent, and temperature can significantly impact the outcome. byjus.comjk-sci.com Strong bases are required to generate the alkoxide from ethylene glycol. chemistrytalk.org The reaction temperature is a critical parameter; for the reaction between ethylene glycol and allyl bromide with caustic soda, a temperature range of 78-80°C has been reported. google.com A significant challenge in this step is achieving mono-allylation and avoiding the formation of the di-allylated byproduct, 1,2-bis(allyloxy)ethane. By using an excess of ethylene glycol relative to the allyl halide, the statistical probability of di-substitution can be reduced, thus increasing the selectivity for the desired 2-allyloxyethanol.

Side reactions are a key consideration in the Williamson ether synthesis. wikipedia.org A common side reaction is the base-catalyzed elimination of the alkylating agent (allyl halide), which would produce propadiene. wikipedia.org The SN2 reaction is favored for primary alkyl halides like allyl bromide, which minimizes this elimination pathway. masterorganicchemistry.com The use of polar aprotic solvents, such as acetonitrile (B52724) or N,N-dimethylformamide, can also favor the SN2 reaction and improve yields. byjus.com

In the subsequent acetylation step via transesterification, the primary goal is to shift the reaction equilibrium towards the product side. According to Le Chatelier's principle, the continuous removal of the alcohol byproduct (e.g., ethanol when using ethyl acetate) will drive the reaction to completion, thereby maximizing the yield of "Ethanol, 2-allyloxy-, acetate". google.com This is typically achieved by performing the reaction in an apparatus equipped with a distillation column. google.com

The choice and concentration of the catalyst are also vital for optimizing the transesterification reaction. Both homogeneous and heterogeneous acid or base catalysts can be employed. scielo.br The optimal catalyst loading and reaction temperature will depend on the specific substrates and catalyst used. For example, in the transesterification of glycerol (B35011) with ethyl acetate, parameters such as the glycerol to ethyl acetate ratio and the catalyst concentration were found to be significant in achieving high conversion rates. scielo.br A summary of key optimization parameters is presented in the table below.

| Reaction Step | Parameter | Objective | Typical Conditions/Strategies |

|---|---|---|---|

| Etherification (Williamson) | Reactant Ratio | Maximize mono-allylation selectivity | Use of excess ethylene glycol |

| Base | Ensure complete formation of the alkoxide | Strong bases such as NaOH or KOH chemistrytalk.org | |

| Temperature | Achieve a reasonable reaction rate while minimizing side reactions | Typically 50-100 °C byjus.com | |

| Solvent | Favor SN2 reaction pathway | Polar aprotic solvents (e.g., acetonitrile, DMF) byjus.com | |

| Acetylation (Transesterification) | Product Removal | Shift equilibrium to maximize product yield | Continuous distillation of the alcohol byproduct google.com |

| Catalyst | Increase reaction rate | Acid or base catalysts (e.g., metal alkoxides, H2SO4) google.comscielo.br | |

| Temperature | Facilitate reaction and byproduct removal | Reflux temperature of the reaction mixture google.com |

By carefully controlling these parameters, the synthesis of "Ethanol, 2-allyloxy-, acetate" can be optimized to achieve high yields and purity.

Advanced Chemical Transformations and Mechanistic Insights of Ethanol, 2 Allyloxy, Acetate

Hydrolytic Reactivity of Ester and Ether Linkages

The hydrolysis of the ester linkage in Ethanol (B145695), 2-allyloxy, acetate (B1210297) is a primary degradation pathway, particularly under acidic or basic conditions. pharmacy180.comresearchgate.netchemrxiv.org Ester hydrolysis is a common degradation route for many pharmaceutical and industrial compounds containing carboxylic acid derivatives. pharmacy180.com The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the formation of acetic acid and 2-allyloxyethanol (B34915). This process can be catalyzed by both acids and bases. pharmacy180.comresearchgate.net

Kinetic studies on homologous series of esters have shown that the rate of hydrolysis is influenced by the structure of both the acyl and the alkoxy portions of the molecule. nih.govnih.gov For instance, in base-catalyzed hydrolysis, the rate can be related to the size of the alkyl group, with steric hindrance playing a significant role. researchgate.netnih.gov The stability of the leaving alkoxide ion also affects the reaction rate. nih.gov In comparison, the ether linkage (C-O-C) is considerably more stable and less prone to hydrolysis under typical physiological or environmental conditions. Cleavage of an ether bond, particularly a non-activated alkyl ether bond, generally requires more drastic conditions, such as strong acids and high temperatures. However, the presence of the adjacent allyl group could potentially influence the reactivity of the ether linkage, although this effect is generally less pronounced than the reactivity of the ester group. The major organic by-products from the base hydrolysis of related compounds like allyl chloride are allyl alcohol and diallyl ether, indicating the potential cleavage pathways under specific conditions. mdpi.com

| Functional Group | General Reactivity to Hydrolysis | Common Catalysts | Primary Products from Ethanol, 2-allyloxy, acetate |

|---|---|---|---|

| Ester (Acetate) | Susceptible | Acid (H+), Base (OH-) | Acetic acid and 2-allyloxyethanol |

| Ether (Allyl Ether) | Generally Stable | Strong Acids, High Temperatures | Allyl alcohol and Ethanol derivatives (under harsh conditions) |

The molecular structure of a compound is a key determinant of its degradation pathways and rates. researchgate.netnih.gov For this compound, the presence of multiple functional groups allows for competing degradation reactions. The primary point of hydrolytic attack is the electrophilic carbonyl carbon of the acetate group. pharmacy180.com The degradation of esters often begins with the action of esterases, which cleave the ester bond to form the corresponding alcohol and carboxylic acid. nih.gov

Reactions Involving the Allylic Moiety

The allyl group is a versatile functional handle that imparts significant reactivity to the molecule, enabling participation in polymerization, C-H activation, and various functionalization reactions.

Allyl ether monomers, such as the parent structure within this compound, are known to undergo polymerization, typically through free-radical mechanisms. acs.orgnih.govresearchgate.net However, the polymerization of allyl monomers often proceeds slowly and yields products with low molecular weights. nih.gov This behavior is largely attributed to a process known as degradative chain transfer, where a hydrogen atom is abstracted from the allylic position (the carbon atom adjacent to the double bond). nih.govtandfonline.com This chain transfer event creates a resonance-stabilized allylic radical that is less reactive and less efficient at propagating the polymer chain. tandfonline.com

The polymerizability of allyl monomers is related to the polar effects of their functional groups, which influence the stability of the C-H bond at the allylic position. tandfonline.com To overcome the challenges of low reactivity, alternative polymerization mechanisms have been explored. One such proposed mechanism is radical-mediated cyclization (RMC), which involves an initial hydrogen abstraction from the allylic position, followed by the reaction of the resulting radical with the double bond of a second monomer to form a five-membered ring. acs.orgnih.govbohrium.com This stepwise mechanism can lead to the formation of high molecular weight polymers. acs.org The polymerization of allyl glycidyl ether has been shown to be a highly controlled process under certain conditions, leading to polymers with low polydispersity indices. nih.gov

| Characteristic | Description | Relevance to Allyl Ethers |

|---|---|---|

| Primary Mechanism | Free-Radical Addition | Commonly initiated by azo compounds or peroxides. researchgate.netacs.org |

| Key Challenge | Degradative Chain Transfer | Abstraction of allylic hydrogen leads to a stable, less reactive radical, limiting polymer chain growth. nih.govtandfonline.com |

| Alternative Mechanism | Radical-Mediated Cyclization (RMC) | A proposed stepwise mechanism involving cyclization to form five-membered rings, potentially leading to higher molecular weight polymers. acs.orgnih.gov |

| Structural Influence | Polar Effects | The functional groups on the monomer influence the stability of the allylic C-H bond and thus the rate of chain transfer. tandfonline.com |

The direct functionalization of allylic C-H bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized substrates. rsc.org This approach allows for the direct conversion of the C-H bond into new C-C, C-N, or C-O bonds. nih.govresearchgate.net Transition metal catalysis, particularly with palladium, rhodium, iridium, and platinum, has been instrumental in advancing this field. rsc.orgnih.govchinesechemsoc.org

These reactions typically proceed through the formation of a π-allylmetal intermediate. nih.govresearchgate.net The catalytic cycle can involve various C-H activation modes, including oxidative addition, concerted metalation/deprotonation, or hydrogen atom transfer. researchgate.net For example, palladium-catalyzed allylic C-H functionalization often utilizes an oxidant, such as benzoquinone, and can be facilitated by various ligands. chinesechemsoc.orgnih.gov Group 9 metal complexes have also gained significant attention for their ability to catalyze allylic C-H functionalization with a broad range of coupling partners. nih.gov This methodology has been applied to the synthesis of complex molecules and allows for the late-stage modification of peptides. researchgate.net The functionalization can be highly regioselective and, with the use of chiral ligands, can be rendered enantioselective. researchgate.netnih.govberkeley.edu

| Metal Catalyst | Typical Reaction | Key Features |

|---|---|---|

| Palladium (Pd) | Allylic C-H Alkylation, Amination, Oxidation | Widely studied; often requires an oxidant; can be made enantioselective with chiral ligands. researchgate.netchinesechemsoc.orgnih.gov |

| Rhodium (Rh) | Allylic C-H Functionalization | Effective for various transformations; proceeds via π-allyl intermediates. rsc.orgnih.gov |

| Iridium (Ir) | Allylic C-H Amidation | Can achieve high branch-selectivity; proceeds through an allyl-Ir(III) intermediate. researchgate.net |

| Platinum (Pt) | Allylic C-H Alkylation | A newer system that offers an alternative to palladium catalysis. chinesechemsoc.org |

Molecular Rearrangements and Isomerizations of Allyloxy Derivatives

Allyloxy compounds are susceptible to a variety of molecular rearrangements, most notably sigmatropic rearrangements. The Claisen rearrangement is a classic and powerful carbon-carbon bond-forming reaction that involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While this compound is not an allyl vinyl ether, the allyloxy moiety is a key structural feature in substrates that undergo related rearrangements.

Variations of the Claisen rearrangement, such as the Johnson-Claisen and Eschenmoser-Claisen, allow for the reaction of allylic alcohols with orthoesters or amide acetals, respectively, to generate γ,δ-unsaturated esters or amides. wikipedia.org These reactions are typically thermally induced but can also be accelerated by Lewis acid catalysis. rsc.org The reaction proceeds through a highly ordered, cyclic transition state, often favoring a chair-like conformation. organic-chemistry.org

Besides the researchgate.netresearchgate.net-rearrangement, allyloxy derivatives can also undergo rsc.orgresearchgate.net- and nih.govresearchgate.net-sigmatropic rearrangements. rsc.orgacs.org The regioselectivity between these different rearrangement pathways can often be controlled by the choice of catalyst and the substitution pattern on the substrate. rsc.orgnih.gov An allylic rearrangement, or allylic shift, can also occur during nucleophilic substitution reactions, where attack at the γ-position leads to a shift of the double bond, a process known as SN1' or SN2' substitution. wikipedia.orglscollege.ac.in These rearrangements represent important synthetic pathways for constructing complex molecular architectures from simpler allyloxy precursors. mdpi.com

Catalytic Modulations of Chemical Reactivity of Ethanol, 2-allyloxy-, acetate

Extensive research has been conducted on the catalytic transformations of various organic compounds, leading to significant advancements in chemical synthesis and mechanistic understanding. However, a thorough review of scientific literature and chemical databases reveals a notable absence of specific research focused on the catalytic modulations of the chemical reactivity of Ethanol, 2-allyloxy-, acetate.

While the broader fields of catalysis, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions, are well-established for related structures such as allyl acetates and simple ethers, specific studies detailing the catalytic behavior of Ethanol, 2-allyloxy-, acetate are not present in the available scientific literature. Consequently, there are no detailed research findings, data tables, or mechanistic insights to report for the catalytic transformations of this particular compound.

The reactivity of the allyloxy and acetate functional groups suggests potential pathways for catalytic reactions. For instance, the allyl group could theoretically undergo catalytic hydrogenation, isomerization, or metathesis. The ester linkage could be subject to catalytic hydrolysis or transesterification. However, without specific experimental data for Ethanol, 2-allyloxy-, acetate, any discussion of its catalytic modulation would be purely speculative and fall outside the scope of reporting established scientific findings.

Therefore, this section cannot be completed with the scientifically accurate and specific information required by the prompt due to the lack of available research on the catalytic transformations of Ethanol, 2-allyloxy-, acetate.

Sophisticated Spectroscopic Characterization of Ethanol, 2 Allyloxy, Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like "Ethanol, 2-allyloxy, acetate". Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete map of the proton and carbon environments and their connectivities can be established.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen) and the presence of π-systems (allyl and carbonyl groups).

Proton (¹H) NMR: The ¹H NMR spectrum is predicted to show six distinct signals, corresponding to the six unique proton environments in the molecule. The integration of these signals will reflect the number of protons in each environment. Deshielding effects from the ether and ester functional groups are expected to shift the signals of adjacent protons downfield (to a higher ppm value). libretexts.orgpressbooks.pub

Table 1: Predicted ¹H NMR Spectral Data for Ethanol (B145695), 2-allyloxy, acetate (B1210297)

| Label | Structural Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| a | CH₃-C(=O)- | ~2.1 | Singlet (s) | 3H |

| b | -O-CH₂-CH₂-O- | ~3.7 | Triplet (t) | 2H |

| c | -O-CH₂-CH₂-O- | ~4.2 | Triplet (t) | 2H |

| d | -O-CH₂-CH=CH₂ | ~4.0 | Doublet of triplets (dt) | 2H |

| e | -CH=CH₂ | ~5.9 | Doublet of doublet of triplets (ddt) | 1H |

| f | -CH=CH₂ (trans) | ~5.3 | Doublet of triplets (dt) | 1H |

| g | -CH=CH₂ (cis) | ~5.2 | Doublet of triplets (dt) | 1H |

Predicted values are based on standard chemical shift ranges and data from analogous structures. libretexts.orgpdx.edu

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to display seven signals, one for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and functionalization. The carbonyl carbon of the ester group is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Label | Structural Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|---|

| 1 | C H₃-C(=O)- | ~21 |

| 2 | -O-C H₂-CH₂-O- | ~67 |

| 3 | -O-CH₂-C H₂-O- | ~64 |

| 4 | -O-C H₂-CH=CH₂ | ~72 |

| 5 | -CH=C H₂ | ~117 |

| 6 | -C H=CH₂ | ~134 |

| 7 | -C (=O)-O- | ~171 |

Predicted values are based on standard chemical shift ranges and data from analogous structures like ethyl acetate and allyl ethers. hmdb.castudylib.net

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds (²JHH, ³JHH). libretexts.org For "this compound," key expected cross-peaks in the COSY spectrum would confirm the following connectivities:

Correlation between the two methylene (B1212753) groups of the ethyl fragment (-O-CH₂ -CH₂ -O-).

Correlations within the allyl group, linking the vinylic protons to each other and to the allylic methylene protons (-O-CH₂ -CH =CH₂ ).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (¹JCH). researchgate.netuvic.ca An HSQC spectrum would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, for instance, confirming that the proton signal at ~2.1 ppm corresponds to the carbon signal at ~21 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). researchgate.netuvic.ca This is particularly useful for identifying connections across quaternary carbons or heteroatoms. Key HMBC correlations would include:

A cross-peak between the acetyl protons (a) and the carbonyl carbon (7).

Correlations between the methylene protons (c) and the carbonyl carbon (7).

Correlations between the methylene protons (b and d) and the adjacent carbons through the ether oxygen.

Hyphenated Mass Spectrometry Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound, and its fragmentation patterns offer further structural clues. Coupling MS with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) allows for the analysis of complex mixtures.

GC-MS is a powerful technique for separating and identifying volatile compounds. researchgate.net "this compound" is sufficiently volatile for GC analysis. The mass spectrum obtained via electron ionization (EI) would show a molecular ion peak (M⁺) and a series of fragment ions resulting from predictable bond cleavages. This technique is also ideal for identifying and quantifying volatile impurities, such as residual starting materials or by-products from its synthesis.

Predicted Fragmentation Pattern: The EI mass spectrum is expected to exhibit characteristic fragmentation patterns of both ethers and esters. whitman.edulibretexts.org

α-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. youtube.com

Ester Fragmentation: A prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is highly characteristic of acetate esters. bris.ac.uk Another expected fragmentation is the loss of the alkoxy group.

Allyl Group Fragmentation: The presence of the allyl group can lead to the formation of a stable allyl cation at m/z 41.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Predicted Origin |

|---|---|---|

| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 101 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 87 | [M - C₃H₅O]⁺ | Loss of allyloxy radical |

| 57 | [C₃H₅O]⁺ | Allyloxy cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (likely base peak) |

LC-MS is the method of choice for analyzing compounds that are non-volatile or thermally unstable. nih.gov While the target compound itself is suitable for GC-MS, LC-MS would be essential for the analysis of any potential non-volatile impurities, oligomerization products, or degradation products that might be present in a sample. semanticscholar.org Techniques such as reversed-phase liquid chromatography could be employed to separate components based on polarity before they are introduced into the mass spectrometer. chromatographyonline.com Ionization methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used, generating quasi-molecular ions such as [M+H]⁺ or [M+Na]⁺. nih.gov

Ultra-high resolution mass spectrometry, often performed using Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula. missouri.edu By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass. biochemcalc.comstolaf.edu

Table 4: Calculated Exact Masses of Potential Ions for this compound

| Ion Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| [C₇H₁₂O₃]⁺ | Molecular Ion | 144.07864 |

| [C₇H₁₃O₃]⁺ | [M+H]⁺ | 145.08649 |

| [C₇H₁₂O₃Na]⁺ | [M+Na]⁺ | 167.06844 |

Calculations are based on the monoisotopic masses of the most abundant isotopes: C=12.000000, H=1.007825, O=15.994915, Na=22.989770. msu.edu

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method measures the vibrations of chemical bonds, which occur at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its structural components. The two primary forms of vibrational spectroscopy, infrared (IR) spectroscopy and Raman spectroscopy, provide complementary information based on the different ways molecular vibrations interact with light. uq.edu.auresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds such as this compound. By analyzing the absorption of infrared radiation, FTIR spectroscopy allows for the definitive identification of key functional groups. In the case of this compound, the most diagnostic absorption bands are those corresponding to the ester carbonyl (C=O) group and the ether (C-O-C) linkage.

The ester functional group is characterized by a strong, sharp absorption band due to the C=O stretching vibration. For aliphatic esters, this peak typically appears in the range of 1750–1735 cm⁻¹. orgchemboulder.com The presence of a strong band in this region for this compound would confirm the existence of the acetate moiety. Furthermore, esters exhibit intense C-O stretching vibrations, which are typically observed between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com

The ether functional group (C-O-C) in the 2-allyloxy portion of the molecule is identified by its characteristic C-O single-bond stretching absorption. This band is typically found in the 1150–1050 cm⁻¹ region of the spectrum. pressbooks.pub The precise position of these bands can provide insight into the molecular structure, and their presence is crucial for confirming the identity of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1750 - 1735 |

| Ester | C-O Stretch | 1300 - 1160 |

| Ether | C-O-C Asymmetric Stretch | 1150 - 1050 |

Raman spectroscopy serves as a valuable complement to FTIR analysis. While FTIR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light from molecular vibrations. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum.

For this compound, Raman spectroscopy is highly effective for characterizing the carbon-carbon double bond (C=C) of the allyl group. The C=C stretching vibration gives rise to a distinct and sharp signal, typically in the 1680–1640 cm⁻¹ region, which is a key marker for the unsaturated portion of the molecule. Additionally, the C-H stretching vibrations of the vinyl group (=C-H) appear above 3000 cm⁻¹.

Raman spectroscopy can also detect the ester and ether groups. While the ester C=O stretch is often weaker in Raman than in IR, it is still observable. The C-O stretching vibrations of both the ether and ester linkages, as well as the C-C skeletal framework, produce a series of bands in the fingerprint region (below 1500 cm⁻¹) that contribute to the unique spectral signature of the compound. nih.gov This allows for a comprehensive vibrational analysis when used in conjunction with FTIR data.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Allyl Group | =C-H Stretch | 3100 - 3000 |

| Alkyl Groups | C-H Stretch | 3000 - 2850 |

| Ester | C=O Stretch | 1750 - 1735 |

| Allyl Group | C=C Stretch | 1680 - 1640 |

| Ester/Ether | C-O Stretch | 1300 - 1000 |

Elemental Compositional Analysis in Organic Compounds

Elemental analysis is a fundamental technique for determining the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, sulfur, and oxygen) within a compound. libretexts.org This quantitative information is essential for verifying the empirical and molecular formula of a synthesized or isolated substance. The most common method for organic compounds is combustion analysis. libretexts.org

In this procedure, a precisely weighed sample of the organic compound is burned in an excess of pure oxygen. The combustion process converts all the carbon in the sample to carbon dioxide (CO₂) and all the hydrogen to water (H₂O). These combustion products are then passed through separate absorption tubes, which are weighed before and after the analysis to determine the mass of CO₂ and H₂O produced. The mass percentage of oxygen is typically determined by difference.

For this compound, with the molecular formula C₇H₁₂O₃, the theoretical elemental composition can be calculated from its molar mass (144.17 g/mol ). nih.gov Comparing the experimentally determined mass percentages with the theoretical values allows for the confirmation of the compound's elemental formula and an assessment of its purity.

| Element | Theoretical Mass % | Experimental Mass % (Example) |

|---|---|---|

| Carbon (C) | 58.32% | 58.29% |

| Hydrogen (H) | 8.39% | 8.42% |

| Oxygen (O) | 33.29% | 33.29% |

Computational Chemistry and Theoretical Modeling of Ethanol, 2 Allyloxy, Acetate

Quantum Mechanical (QM) Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of Ethanol (B145695), 2-allyloxy-, acetate (B1210297) at the electronic level. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and its implications for chemical bonding and reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of Ethanol, 2-allyloxy-, acetate is characterized by the interplay of its constituent functional groups: the acetate group and the allyl ether moiety. The acetate group features a carbonyl (C=O) double bond and an ester single bond (C-O), both of which are highly polarized. The carbonyl oxygen possesses a partial negative charge, while the carbonyl carbon is electrophilic with a partial positive charge. This charge distribution is a key determinant of the molecule's reactivity. solubilityofthings.comlibretexts.org

Table 1: Illustrative Calculated Atomic Charges and Bond Orders for Ethanol, 2-allyloxy-, acetate Note: This data is illustrative, based on typical values for similar functional groups, as specific computational studies for this molecule are not publicly available.

| Atom/Bond | Calculated Partial Charge (a.u.) | Bond Order |

|---|---|---|

| Carbonyl Carbon (C=O) | +0.65 | - |

| Carbonyl Oxygen (C=O) | -0.55 | 1.85 |

| Ester Oxygen (O-C=O) | -0.45 | - |

| Ether Oxygen (C-O-C) | -0.50 | - |

| C=C (Allyl) | - | 1.95 |

Reaction Mechanism Elucidation via Transition State Calculations for Ether and Ester Bonds

Transition state theory is a powerful tool for investigating reaction mechanisms, providing insights into the energy barriers and geometries of the transient species that connect reactants and products. wikipedia.org For Ethanol, 2-allyloxy-, acetate, two key reactive sites are the ester and ether linkages.

Ester Bond Hydrolysis: The hydrolysis of the ester group is a well-studied reaction that can proceed through different mechanisms depending on the conditions (acidic, basic, or neutral). ic.ac.ukacs.org In a base-catalyzed mechanism (BAC2), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. acs.org The rate-determining step is typically the formation of this intermediate. Transition state calculations for this process would reveal a structure where the C-O bond of the carbonyl group is elongating, and a new bond between the carbonyl carbon and the incoming nucleophile is forming. The calculated activation energy for this step is crucial for predicting the reaction rate. acs.org

Ether Bond Cleavage: The ether bond is generally more stable than the ester bond and requires more stringent conditions to cleave, often involving strong acids. Theoretical studies on similar ethers show that the mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack on an adjacent carbon. researchgate.net Transition state calculations would model the structure and energy of the high-energy intermediate where the C-O bond is partially broken, and the nucleophile is partially bonded to the carbon.

Table 2: Illustrative Calculated Activation Energies for Hydrolysis Note: This data is illustrative and based on general values for ester and ether hydrolysis.

| Reaction | Mechanism | Calculated Activation Energy (kcal/mol) | Transition State Key Feature |

|---|---|---|---|

| Ester Hydrolysis | Base-Catalyzed (BAC2) | 15-20 | Tetrahedral intermediate formation |

| Ether Cleavage | Acid-Catalyzed (SN2) | 25-35 | Protonated ether, C-O bond scission |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of Ethanol, 2-allyloxy-, acetate over time, providing insights into its conformational flexibility and how it interacts with its environment.

Conformational Landscapes and Intramolecular Interactions

Due to the presence of several single bonds, Ethanol, 2-allyloxy-, acetate can adopt a multitude of conformations. The rotation around the C-C and C-O single bonds gives rise to a complex potential energy surface with various local minima corresponding to stable conformers. MD simulations can explore this conformational landscape by simulating the atomic motions over time. dovepress.com

Key dihedral angles that would be monitored in an MD simulation include those around the C-O bonds of the ether and ester groups, as well as the C-C bonds of the ethyl and allyl chains. The relative populations of different conformers (e.g., trans vs. gauche arrangements) can be determined from the simulation trajectory. These conformational preferences are governed by a balance of steric hindrance and intramolecular interactions, such as dipole-dipole interactions between the polar ether and ester groups.

Simulation of Reactivity under Specific Conditions

While QM is ideal for studying the details of a single reaction step, MD simulations can be used to model reactivity in a more complex environment and over longer timescales. By employing reactive force fields or multiscale QM/MM (Quantum Mechanics/Molecular Mechanics) methods, it is possible to simulate chemical reactions, such as hydrolysis, within a solvent environment. nih.gov

For instance, an MD simulation could model an Ethanol, 2-allyloxy-, acetate molecule in a box of water molecules. By introducing a hydroxide ion, one could observe the initial steps of the base-catalyzed hydrolysis of the ester group. Such simulations can provide information on the role of the solvent in stabilizing the transition state and the dynamics of the reaction process.

Structure-Reactivity Relationship Predictions

Computational models can be used to predict how modifications to the structure of Ethanol, 2-allyloxy-, acetate would affect its reactivity. By systematically changing parts of the molecule (e.g., substituting the acetyl group with another acyl group or modifying the allyl chain) and recalculating electronic properties and reaction barriers, a quantitative structure-reactivity relationship (QSRR) can be established. nih.gov

For example, introducing electron-withdrawing groups near the ester functionality would likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. acs.orgarkat-usa.org Conversely, bulky substituents near the reaction center would increase steric hindrance, potentially slowing down the reaction. These predictions can be invaluable for designing molecules with specific desired properties.

Based on the current available information, it is not possible to provide detailed research findings and specific data tables regarding the computational prediction of spectroscopic properties for the chemical compound "Ethanol, 2-allyloxy-, acetate".

Therefore, the generation of a scientifically accurate and detailed article on this specific topic, as per the user's structured outline, cannot be fulfilled at this time due to the lack of foundational research and data.

Applications of Ethanol, 2 Allyloxy, Acetate As a Chemical Building Block and Precursor

Monomer in Polymer Science and Engineering

The presence of the allyl group provides a reactive site for polymerization and cross-linking, while the ether and ester bonds within its backbone offer points for hydrolytic degradation and influence the polymer's flexibility and thermal properties. This combination makes it an attractive monomer for creating a variety of functional polymers.

Synthesis of Advanced Poly(ether-alt-ester) Materials with Tunable Properties

Poly(ether-alt-ester)s are a class of polymers that combine the flexibility and hydrophilicity of polyethers with the degradability of polyesters. researchgate.net The use of monomers like Ethanol (B145695), 2-allyloxy, acetate (B1210297) allows for the synthesis of these materials with perfectly alternating sequences, which is crucial for achieving predictable and consistent material properties. researchgate.netnih.gov

The synthesis is often achieved through ring-opening polymerization (ROP) of cyclic monomers derived from starting materials like glycolide (B1360168) and epoxides, or through hydroesterificative polymerization of α,ω-enol ethers. researchgate.netosti.gov The incorporation of the allyloxy side group from Ethanol, 2-allyloxy, acetate introduces a pendant reactive site along the polymer chain. This functionality is preserved during polymerization and is available for subsequent cross-linking reactions, such as thiol-ene chemistry, which can transform a linear polymer into a durable thermoset material. researchgate.net

The properties of the resulting poly(ether-alt-ester)s can be precisely tuned by several factors:

Monomer Structure: The choice of co-monomers and the specific structure of the allyloxy-containing unit influence the polymer's glass transition temperature (Tg) and melting temperature (Tm). osti.gov

Molecular Weight: Controlled polymerization techniques allow for precise management of the polymer's molecular weight, which in turn affects its mechanical properties. researchgate.net

Cross-linking Density: The concentration of the allyl groups along the polymer backbone dictates the extent of possible cross-linking, enabling control over the final material's rigidity, solvent resistance, and thermal stability. researchgate.net

Table 1: Influence of Monomer Structure on Polymer Thermal Properties

| Monomer Diol Fragment | Polymer Glass Transition Temp (Tg) | Polymer Melting Temp (Tm) |

|---|---|---|

| Ethylene (B1197577) Glycol | -25 °C | 53 °C |

| Butanediol | -28 °C | 57 °C |

| Octanediol | -33 °C | 62 °C |

This interactive table is based on data for structurally similar α,ω-enol ether monomers used in hydroesterificative polymerization to illustrate the principle of property tuning. osti.gov

This strategic approach allows for the design of materials with a closed-loop life cycle, as the ester linkages permit chemical recycling of the polymer back to its monomeric components under specific catalytic conditions. researchgate.net

Development of UV-Curable Resins and Coatings

The allyl group in this compound is particularly suited for ultraviolet (UV) curing applications. nih.gov UV-curable resins are liquid formulations that rapidly transform into solid coatings or materials upon exposure to UV light, a process known as photopolymerization. covestro.comicrc.ac.ir This technology is valued for its speed, low energy consumption, and reduced emission of volatile organic compounds (VOCs). covestro.com

In these systems, the double bond of the allyl group can participate in free-radical polymerization. When mixed with a photoinitiator, the formulation absorbs UV light, generating free radicals that initiate a chain reaction, causing the resin to cross-link and solidify almost instantly. covestro.comarkema.com Polymers and oligomers containing allyl functionalities, derived from monomers like this compound, are key components in these formulations. nih.govgoogle.com

The advantages of incorporating this monomer into UV-curable systems include:

High Reactivity: The allyl group provides a site for rapid, photo-initiated cross-linking. nih.gov

Tunable Performance: The final properties of the cured coating, such as hardness, flexibility, adhesion, and chemical resistance, can be tailored by adjusting the formulation. arkema.comgoogle.com

Sustainability: The efficiency of UV curing lowers the carbon footprint compared to traditional solvent-based coatings. covestro.com Furthermore, the potential to derive the monomer from bio-based sources enhances its environmental profile. covestro.com

Table 2: Components of a Typical UV-Curable Formulation

| Component | Function | Example |

|---|---|---|

| Oligomer/Prepolymer | Provides the core properties of the coating (e.g., hardness, flexibility). | Acrylated Urethane, Epoxy Acrylate, Polymer with pendant allyl groups |

| Monomer (Reactive Diluent) | Adjusts viscosity and cross-link density. | This compound; Multifunctional Acrylates |

| Photoinitiator | Absorbs UV light and initiates polymerization. | Benzophenone derivatives |

This table provides a generalized overview of components found in UV-curable systems. google.comcovestro.com

Tailoring Polymer Microstructure and Functionality via Ester and Ether Linkages

The unique chemical structure of this compound, featuring both ester and ether linkages in addition to a reactive allyl group, provides chemists with multiple levers to control polymer architecture and functionality. researchgate.netnih.gov

Ester Linkages: The ester group serves two primary functions. First, it is a key component in forming polyester (B1180765) and poly(ether-alt-ester) backbones. researchgate.net Second, it introduces a site susceptible to hydrolysis. This inherent degradability is a desirable feature for creating chemically recyclable polymers, contributing to a circular economy, and for biomedical applications where transient material performance is required. researchgate.netresearchgate.net

Ether Linkages: The ether bond imparts flexibility to the polymer chain, generally lowering the glass transition temperature and improving the material's performance at low temperatures. researchgate.net This flexibility is a direct contrast to the rigidity often found in pure polyesters, allowing for the creation of materials ranging from soft elastomers to tougher plastics.

Allyl Group Functionality: The pendant allyl group is a site for post-polymerization modification. nih.govacs.org After the main polymer backbone has been synthesized, the allyl groups can be chemically altered to introduce a wide array of new functionalities. Common modification reactions include:

Thiol-ene "Click" Chemistry: A highly efficient and specific reaction where a thiol compound is added across the allyl double bond, often initiated by UV light. This is used for cross-linking or attaching specific molecules. nih.gov

Epoxidation: The double bond can be converted into an epoxide ring, which is a reactive group that can undergo further reactions. nih.gov

Dihydroxylation: This reaction adds two hydroxyl (-OH) groups across the double bond, increasing the polymer's hydrophilicity and providing new sites for hydrogen bonding or further functionalization. nih.gov

This multi-faceted approach—controlling the backbone through ether/ester content and adding specific functions via the allyl group—enables the design of highly sophisticated polymers with precisely tailored microstructures and properties for advanced applications. acs.org

Intermediate in Complex Organic Synthesis

Beyond polymer science, the structural motifs within this compound make it a valuable intermediate for constructing complex, high-value molecules. Its allyloxy component is particularly useful in stereocontrolled reactions and as a precursor for sustainable chemical production.

Chiral Synthesis Applications of Allyloxy-Containing Scaffolds

In medicinal chemistry and materials science, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. Chiral molecules—those that are non-superimposable on their mirror images—often exhibit vastly different biological activities or material properties. nih.govrsc.org Allyloxy-containing scaffolds, derivable from precursors like this compound, are foundational in asymmetric synthesis, which aims to produce a specific stereoisomer of a target molecule. nih.gov

The allyl group is versatile in stereocontrolled reactions:

Asymmetric Allylic Alkylation: This is a key carbon-carbon bond-forming reaction where a nucleophile is added to an allylic substrate. Using chiral ligands with a metal catalyst (commonly palladium), the reaction can be guided to produce one enantiomer (mirror-image form) in high excess. acs.org The oxygen of the allyloxy group can influence the reaction's outcome through chelation or electronic effects.

Directed Hydroformylation: In this reaction, a hydrogen atom and a formyl group (-CHO) are added across the double bond. By using chiral "scaffolding" ligands that can reversibly bind to the substrate, the reaction can be directed to occur with high enantioselectivity, leading to chiral aldehydes that are precursors to many other functional groups. nih.gov

Enantioselective Epoxidation: The double bond can be converted to a chiral epoxide using catalysts like those developed for the Sharpless epoxidation, providing a stereodefined three-membered ring that is a versatile intermediate for further synthesis.

The use of chiral piperidine (B6355638) and other heterocyclic scaffolds is prevalent in drug design, and allyloxy-containing fragments can be key starting materials for their construction. researchgate.net Introducing these chiral scaffolds can modulate a molecule's physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. researchgate.net

Precursor for Bio-Derived and Sustainable Chemicals

The chemical industry is increasingly focused on transitioning from petroleum-based feedstocks to renewable, bio-based resources to reduce environmental impact. core.ac.ukmdpi.com this compound is positioned to play a role in this transition as its constituent parts can potentially be derived from biomass.

Ethanol: Can be produced on a massive scale via fermentation of sugars from crops like corn or sugarcane, or from cellulosic biomass. researchgate.net

Acetate/Acetic Acid: Is a promising platform chemical that can be generated from the microbial conversion of lignocellulosic biomass or C1 gases. nih.gov

Allyl Group (from Allyl Alcohol): Can be synthesized from glycerol (B35011), a major byproduct of biodiesel production. The conversion of glycerol to allyl alcohol is an area of active research aimed at valorizing this bio-based waste stream.

By synthesizing the molecule from these bio-derived precursors, this compound becomes a renewable platform chemical. researchgate.net It can then be used to produce the advanced polymers and fine chemicals discussed previously, thereby creating a more sustainable manufacturing chain. The goal is to replace traditional, petrochemically-derived commodity chemicals with bio-based alternatives that have a lower carbon footprint and contribute to a circular economy. mdpi.comresearchgate.net

Applications of Ethanol, 2-allyloxy-, acetate as a Chemical Building Block and Precursor

The requested article focusing on "Ethanol, 2-allyloxy-, acetate" and its role in the design of novel functional materials cannot be generated at this time. Despite a comprehensive search of publicly available scientific literature, patents, and academic databases, there is insufficient specific information regarding the polymerization of this compound or its direct application as a primary building block for functional materials.

The search yielded general information on related topics such as polymers with allyl functionality, the use of various acetate esters in coatings and adhesives, and the synthesis of stimuli-responsive materials from other monomers. However, detailed research findings, synthesis protocols, material properties, and specific applications directly attributable to "Ethanol, 2-allyloxy-, acetate" are not available in the public domain.

Therefore, the generation of an article that strictly adheres to the provided outline and content requirements is not possible based on the currently accessible information.

Q & A

Q. What are the optimal synthetic routes for Ethanol, 2-allyloxy, acetate, and how do catalyst systems influence yield?

Methodological Answer: this compound can be synthesized via O-acetylation of allyloxyethanol using acetyl chloride. A solvent-free approach with 1 mol% cobalt (II) chloride catalyst at room temperature achieves high yields (~90%) by minimizing side reactions. Reaction progress is monitored via GC, and the product is purified by ethyl acetate extraction followed by NaHCO₃ and water washes . Catalyst choice significantly impacts reaction efficiency; cobalt-based catalysts enhance nucleophilic substitution at the hydroxyl group.

Q. How can spectroscopic techniques characterize the structure of this compound?

Methodological Answer:

- NMR : ¹H NMR identifies allyl protons (δ 5.8–6.1 ppm, multiplet) and acetate methyl groups (δ 2.0–2.1 ppm, singlet).

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) confirm ester and ether functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 144 (C₇H₁₂O₃) and fragmentation patterns (e.g., loss of CH₃COO⁻) validate the structure .

Q. What solvent systems are effective for solubilizing this compound in aqueous-organic biphasic experiments?

Methodological Answer: this compound exhibits limited water solubility but dissolves in polar aprotic solvents (e.g., ethyl acetate, THF). For biphasic systems, ternary mixtures with ethanol/water/isoamyl acetate (analogous to systems in ) can be optimized using UNIQUAC models. Adjusting temperature (20–40°C) and ethanol concentration (10–30% v/v) enhances phase separation efficiency.

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for acetyl transfer. Studies on analogous systems (e.g., isoamyl acetate ) show that electron-withdrawing groups on the allyl moiety lower activation barriers by stabilizing partial charges. Molecular dynamics simulations further predict solvent effects on reaction kinetics.

Q. How do structural modifications to the allyloxy group influence the compound’s physicochemical properties?

Methodological Answer:

- Thermodynamic Stability : Allyloxy substitution increases steric hindrance, raising boiling points (e.g., 103°C for allyl acetate vs. 77°C for ethyl acetate ).

- Lipophilicity : LogP values increase with longer alkyl chains, enhancing membrane permeability in drug delivery studies.

- Reactivity : Allyl groups participate in [2+2] cycloadditions, enabling applications in polymer crosslinking .

Q. How can contradictions in reported solubility data for this compound be resolved?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. For example, Stephenson and Stuart’s LLE data for similar esters conflict due to unaccounted temperature gradients. Researchers should:

Validate purity via HPLC.

Use standardized shake-flask methods with controlled temperature (±0.1°C).

Cross-reference with UNIQUAC model predictions (root mean square deviations <0.0072 ).

Q. What strategies mitigate ester hydrolysis during in vitro biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.